molecular formula C10H8F2O3 B1339780 3,5-Difluoro-4-methoxycinnamic acid CAS No. 105219-43-0

3,5-Difluoro-4-methoxycinnamic acid

Cat. No.: B1339780
CAS No.: 105219-43-0
M. Wt: 214.16 g/mol
InChI Key: DETUIHJOEHNQBZ-NSCUHMNNSA-N
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Description

3,5-Difluoro-4-methoxycinnamic acid is an organic compound with the molecular formula C10H8F2O3. It is a derivative of cinnamic acid, where the aromatic ring is substituted with two fluorine atoms at the 3rd and 5th positions and a methoxy group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methoxycinnamic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-methoxycinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to form saturated derivatives.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms or methoxy group.

Major Products:

Scientific Research Applications

3,5-Difluoro-4-methoxycinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxycinnamic acid depends on its specific application:

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxycinnamic acid
  • 4-Methoxycinnamic acid
  • 3,5-Difluorocinnamic acid

Comparison:

  • 3-Fluoro-4-methoxycinnamic acid: Similar structure but with only one fluorine atom, leading to different reactivity and properties.
  • 4-Methoxycinnamic acid: Lacks fluorine atoms, resulting in different electronic effects and reactivity.
  • 3,5-Difluorocinnamic acid: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness: 3,5-Difluoro-4-methoxycinnamic acid is unique due to the combined presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group, which provides a distinct balance of reactivity and stability .

Properties

IUPAC Name

(E)-3-(3,5-difluoro-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETUIHJOEHNQBZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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